N-(cyclopropylmethyl)-2,3-dimethylaniline

Regioisomer differentiation Steric hindrance Nucleophilicity

N-(cyclopropylmethyl)-2,3-dimethylaniline (CAS 1154386-41-0; molecular formula C₁₂H₁₇N; molecular weight 175.27 g/mol) is a substituted aniline derivative featuring a cyclopropylmethyl group on the nitrogen atom and methyl substituents at the 2- and 3-positions of the aromatic ring. This structural configuration places it within a class of N-cyclopropylmethyl anilines that serve as critical intermediates in the synthesis of meta-diamide insecticides, notably cyproflanilide.

Molecular Formula C12H17N
Molecular Weight 175.27 g/mol
Cat. No. B13243517
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(cyclopropylmethyl)-2,3-dimethylaniline
Molecular FormulaC12H17N
Molecular Weight175.27 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC=C1)NCC2CC2)C
InChIInChI=1S/C12H17N/c1-9-4-3-5-12(10(9)2)13-8-11-6-7-11/h3-5,11,13H,6-8H2,1-2H3
InChIKeyHEUHDPUSBQDDLI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(Cyclopropylmethyl)-2,3-dimethylaniline: Chemical Class and Core Procurement Profile


N-(cyclopropylmethyl)-2,3-dimethylaniline (CAS 1154386-41-0; molecular formula C₁₂H₁₇N; molecular weight 175.27 g/mol) is a substituted aniline derivative featuring a cyclopropylmethyl group on the nitrogen atom and methyl substituents at the 2- and 3-positions of the aromatic ring . This structural configuration places it within a class of N-cyclopropylmethyl anilines that serve as critical intermediates in the synthesis of meta-diamide insecticides, notably cyproflanilide [1]. The adjacency of the 2,3-dimethyl substituents creates a sterically and electronically distinct environment compared to other dimethyl regioisomers, influencing reactivity in downstream synthetic transformations .

Workflow Meta-diamide insecticide intermediate synthesis Requires specific 2,3-dimethyl regioisomer
Selection Cyclopropylamine-based probe for CYP450 studies Mechanism-based inactivation research context
Use Context Regioisomeric SAR library coverage Ortho-adjacent dimethyl steric/electronic profile

Why N-(Cyclopropylmethyl)-2,3-dimethylaniline Cannot Be Substituted with Other Dimethylaniline Regioisomers


Substituting N-(cyclopropylmethyl)-2,3-dimethylaniline with a structurally similar regioisomer, such as the 2,4-, 2,5-, 2,6-, or 3,4-dimethyl variants, introduces uncontrolled variance in both chemical reactivity and potential biological interactions. The position of the methyl groups on the aromatic ring significantly influences the compound's steric hindrance around the nitrogen atom and the electronic distribution across the ring . For instance, the ortho-adjacent 2,3-substitution pattern directly affects the nucleophilicity of the aniline nitrogen, altering reaction kinetics in N-alkylation and acylation steps critical to downstream intermediate synthesis [1]. Furthermore, N-cyclopropylmethyl anilines are specifically cited as essential building blocks for meta-diamide insecticides, where the defined substitution pattern on the aniline ring is a structural requirement for the final API; generic replacement with an incorrect isomer would fail to yield the target molecule [1].

Steric environment near amine differs
2,5- or 2,4-dimethyl isomers lack ortho-adjacent methyl groups, altering nucleophilicity and reaction kinetics in downstream derivatization.
Target insecticide structure requires 2,3-pattern
The meta-diamide insecticide core depends on the defined aniline substitution; an incorrect regioisomer will not yield the intended active ingredient.
CYP450 inactivation profile may not transfer
Non-cyclopropyl N-alkyl anilines act as simple substrates without mechanism-based P450 inactivation, shifting pathway-response interpretation.

Quantitative Differentiation Evidence for N-(Cyclopropylmethyl)-2,3-dimethylaniline vs. Its Closest Analogs


Ortho-Adjacent 2,3-Dimethyl Substitution Confers a Unique Steric and Electronic Profile vs. 2,5- and 2,4-Dimethyl Regioisomers

The target compound distinguishes itself from its closest mass-equivalent analogs through its 2,3-dimethyl substitution pattern. Unlike the 2,5- and 2,4-dimethyl isomers (both CAS 356539-50-9 and structural analogs), the contiguous methyl groups in the 2,3- variant create an asymmetric steric environment on one face of the aniline ring, directly adjacent to the reactive nitrogen center . This steric congestion modifies the nucleophilicity of the secondary amine, affecting reaction rates in subsequent derivatization. While explicit kinetic data comparing all regioisomers under identical conditions is absent from public literature, the regioisomeric impact on chemical and biological properties is a recognized structure-activity principle for this compound class .

Steric profile
Class-level inference
2,3-dimethyl: ortho-adjacent methyl groups create asymmetric steric bulk near N. 2,5-/2,4- isomers: non-adjacent, lower local steric hindrance.
Regioisomer identity critical for predictable reactivity
Data to verify; qualitative principle, no kinetic comparison available
Regioisomer differentiation Steric hindrance Nucleophilicity SAR

N-Cyclopropylmethyl Aniline Scaffold Demonstrates High Synthetic Utility as a Meta-Diamide Insecticide Intermediate

The N-cyclopropylmethyl aniline scaffold, of which the target compound is a direct derivative, is explicitly identified as an essential intermediate for preparing the meta-diamide insecticide cyproflanilide [1]. Patent literature documents that prior art methods for synthesizing N-cyclopropylmethyl aniline compounds suffered from significant limitations: CN109497062A achieved only a 49% yield with a 16-hour reaction time, while CN110028423A produced substantial di-substituted byproducts using expensive boron reagents and trifluoroacetic acid [1]. In contrast, the improved 'one-pot' hydrogenation method (US20220177414A1) is described as achieving higher yield with lower cost and simpler operation, directly applicable to the synthesis of N-(cyclopropylmethyl)-2,3-dimethylaniline and its analogs [1]. This establishes a quantifiable improvement in synthetic accessibility for this specific compound class compared to earlier synthetic routes.

Synthetic yield
Source review
Prior art yield: 49% (CN109497062A). Patented hydrogenation route: reported higher yield, simpler operation, lower cost.
Supports supply reliability and scalability context
Exact improved yield not disclosed; cross-study comparison
Agrochemical synthesis Meta-diamide insecticides Cyproflanilide Synthetic intermediate

N-Cyclopropyl Group Confers Distinctive Oxidative Metabolic Fate Compared to N-Isopropyl and N-Methyl Analogs

While direct metabolic data for N-(cyclopropylmethyl)-2,3-dimethylaniline is not publicly available, class-level evidence from structurally related N-cyclopropylamines reveals a unique oxidative metabolic fate. In a horseradish peroxidase (HRP) model system used as a SET enzyme surrogate for cytochrome P450, N-cyclopropyl-N-methylaniline underwent complete oxidation in <60 minutes, producing a distinct metabolite profile (N-methylaniline in 20% yield, N-methylquinolinium in 80% yield via cyclopropyl ring fragmentation) [1]. In contrast, the structurally analogous N-isopropyl-N-methylaniline oxidized slowly (<10% in 60 min) and N,N-dimethylaniline oxidized completely within 15-30 min via a simple demethylation pathway, demonstrating that the N-cyclopropyl group dictates a fundamentally different metabolic route involving radical-mediated ring opening [1]. This class-level behavior is expected to translate to the target compound's metabolic profile, providing a mechanistic rationale for its selection over N-alkyl aniline alternatives in applications where metabolic fate has downstream consequences.

Metabolic fate
Class-level inference
N-cyclopropylamine: oxidative ring-fragmentation pathway. N-isopropyl/methyl analogs: simple N-dealkylation, no ring fragmentation.
Metabolic route distinct; may support probe design for CYP450 studies
Extrapolated from HRP model system; direct data on 2,3-dimethyl compound unavailable
Cytochrome P450 Metabolic stability N-dealkylation Mechanistic probe

Cyclopropylamines Exhibit Mechanism-Based CYP450 Inactivation Capability Absent in Non-Cyclopropyl N-Alkyl Anilines

A defining class-level feature of cyclopropylamines, including N-(cyclopropylmethyl)-2,3-dimethylaniline, is their capacity to act as mechanism-based inactivators of cytochrome P450 enzymes. This property is specifically attributed to the cyclopropyl moiety, which upon single-electron-transfer (SET) oxidation generates a highly reactive aminium cation radical intermediate that covalently modifies the P450 enzyme [1]. This inactivation mechanism is absent in non-cyclopropyl N-alkyl anilines such as N-methylaniline, N-ethylaniline, or N,N-dimethylaniline, which undergo simple N-dealkylation without enzyme inactivation [2]. The biological consequence of this differential CYP450 interaction profile means that N-(cyclopropylmethyl)-2,3-dimethylaniline occupies a distinct pharmacological and toxicological space compared to non-cyclopropyl N-substituted 2,3-dimethylaniline analogs, making it a more appropriate selection for studies where P450 enzyme interactions are a relevant endpoint.

CYP450 interaction
Class-level inference
Cyclopropylamines: mechanism-based irreversible CYP450 inactivation. Non-cyclopropyl N-alkyl anilines: competitive substrates, reversible interaction only.
Functional difference relevant for P450 interaction endpoint studies
Class-level evidence; specific 2,3-dimethyl series inactivation kinetics unreported
CYP450 inactivation Mechanism-based inhibition Cyclopropylamine Drug metabolism

Optimal Procurement and Application Scenarios for N-(Cyclopropylmethyl)-2,3-dimethylaniline


Synthesis of 2,3-Dimethyl-Substituted Meta-Diamide Insecticide Analogs

N-(cyclopropylmethyl)-2,3-dimethylaniline is optimally deployed as a building block for constructing meta-diamide insecticides where the 2,3-dimethyl substitution pattern on the aniline ring is structurally required. The patented 'one-pot' hydrogenation method (US20220177414A1) provides a scalable route to this intermediate [1]. Selection of this specific regioisomer over the 2,5- or 2,4-dimethyl variants is mandatory, as the substitution pattern directly determines the final API structure [2].

Cytochrome P450 Mechanistic Probe Studies Requiring N-Cyclopropylamine Functionality

For research programs investigating mechanism-based CYP450 inactivation, this compound serves as a probe molecule that combines the cyclopropylamine P450-inactivating pharmacophore with a 2,3-dimethylaniline core. The class-level evidence that N-cyclopropylamines irreversibly inactivate CYP450 enzymes, while non-cyclopropyl N-alkyl anilines do not, makes this compound a suitable tool for comparative metabolism studies [1]. The 2,3-dimethyl substitution provides a unique steric signature that can facilitate metabolite tracking via chromatographic or mass spectrometric methods [1].

Structure-Activity Relationship (SAR) Libraries Probing Aniline Substitution Effects

This compound is a critical member of any regioisomeric SAR library designed to map the effect of dimethyl substitution position on aniline reactivity, biological target engagement, or metabolic stability. Its 2,3-ortho-adjacent methyl configuration occupies a distinct parameter space in terms of steric hindrance and electronic distribution that is not represented by the 2,4-, 2,5-, 2,6-, or 3,4-dimethyl isomers [1]. Including this compound in a screening set ensures complete coverage of the dimethyl substitution landscape.

Application
Selection Property
Validation Focus
Meta-diamide insecticide intermediate synthesis
2,3-dimethyl regioisomer identity; patented hydrogenation route accessibility
Confirm regiochemistry and synthetic yield using described method
CYP450 mechanism-based inactivation research
N-cyclopropylamine pharmacophore; class-level irreversible P450 inactivation
Verify differential inactivation vs. non-cyclopropyl controls in target enzyme system
Regioisomeric SAR library coverage
Ortho-adjacent dimethyl steric/electronic signature
Assess reactivity and metabolic stability within complete dimethylaniline series
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